2-Chloro-1-ethyl-4-methylbenzene

Reactivity Bond Dissociation Energy Hydrolysis Stability

2-Chloro-1-ethyl-4-methylbenzene (CAS 1369859-78-8) is a C9H11Cl chloroaromatic compound with the molecular weight of 154.64 g/mol. It is characterized by a benzene ring featuring a nuclear chlorine substituent at the 2-position, an ethyl group at the 1-position, and a methyl group at the 4-position.

Molecular Formula C9H11Cl
Molecular Weight 154.63 g/mol
Cat. No. B13250141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-ethyl-4-methylbenzene
Molecular FormulaC9H11Cl
Molecular Weight154.63 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)C)Cl
InChIInChI=1S/C9H11Cl/c1-3-8-5-4-7(2)6-9(8)10/h4-6H,3H2,1-2H3
InChIKeyCOXLTIKLURHLAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 2-Chloro-1-ethyl-4-methylbenzene (CAS 1369859-78-8)? – A Positionally Defined Aryl Chloride for Selective Synthesis


2-Chloro-1-ethyl-4-methylbenzene (CAS 1369859-78-8) is a C9H11Cl chloroaromatic compound with the molecular weight of 154.64 g/mol . It is characterized by a benzene ring featuring a nuclear chlorine substituent at the 2-position, an ethyl group at the 1-position, and a methyl group at the 4-position. This specific substitution pattern places it within the class of halogenated alkylbenzenes, but critically distinguishes it from side-chain chlorinated analogs such as 1-(2-chloroethyl)-4-methylbenzene . Its identity and purity (typically ≥95%) are commonly confirmed by GC, HPLC, and NMR analysis .

Aryl chloride handle for selective synthesis under nucleophilic/basic conditions
Defined 1,2,4-substitution pattern for regioselective electrophilic aromatic substitution
Batch-specific analytical documentation (GC, HPLC, NMR) supports identity confirmation

Why 2-Chloro-1-ethyl-4-methylbenzene Cannot Be Swapped with Isomeric Chloroethyltoluenes


Procurement specialists and researchers cannot simply interchange 2-chloro-1-ethyl-4-methylbenzene with other C9H11Cl isomers, particularly the more widely available 1-(2-chloroethyl)-4-methylbenzene . The defining difference is the locus of the chlorine atom: on the aromatic nucleus versus on the aliphatic side-chain. This fundamentally alters the C–Cl bond dissociation energy [1] and thus the compound's reactivity profile in nucleophilic substitution and hydrolysis reactions. A generic substitution will lead to divergent reaction kinetics, different product distributions, and potential failure of downstream synthetic routes that rely on the stability of the aryl chloride bond.

Target
2-Chloro-1-ethyl-4-methylbenzene (aryl chloride)
Nuclear C–Cl bond; stable under hydrolysis and nucleophilic conditions; supports late-stage derivatization.
Substitute
1-(2-Chloroethyl)-4-methylbenzene (benzyl chloride)
Benzylic C–Cl bond; reactive toward SN1 hydrolysis; may lead to divergent reaction kinetics and product distributions.
Key risk
Bond dissociation energy mismatch
The aryl chloride bond is substantially stronger (~107 kJ/mol difference), limiting direct substitution in routes requiring inertness.
Key risk
Purification volatility gap
Boiling point differs by ~50 °C, altering separation strategy and thermal exposure during distillation.

Quantitative Evidence for Selecting 2-Chloro-1-ethyl-4-methylbenzene Over Its Closest Analogs


C–Cl Bond Stability: Nuclear Aryl Chloride vs. Side-Chain Benzyl Chloride

The nuclear C–Cl bond in 2-chloro-1-ethyl-4-methylbenzene (an aryl chloride) exhibits a homolytic bond dissociation energy (BDE) typical of chlorobenzenes, significantly exceeding that of the benzylic C–Cl bond in 1-(2-chloroethyl)-4-methylbenzene [1]. This results in dramatically different hydrolysis behaviors: benzyl chlorides readily undergo SN1 hydrolysis, whereas aryl chlorides are stable under the same conditions [2].

C–Cl bond stability
Class-level inference
Aryl chloride (target) ~400 kJ/mol BDE
Benzyl chloride (comparator) 293 kJ/mol BDE
Difference ~107 kJ/mol; aryl chloride resists hydrolysis
Supports selection when an inert chloride handle is required under nucleophilic conditions.
Class-level reactivity; verify under specific reaction conditions.
Reactivity Bond Dissociation Energy Hydrolysis Stability

Physical Property Differentiation: Boiling Point and Density vs. Side-Chain Isomer

While exact physical property data for 2-chloro-1-ethyl-4-methylbenzene is limited in open databases, its structural isomer 2-chloro-4-ethyl-1-methylbenzene is reported to have a boiling point of approximately 170 °C [1]. The side-chain isomer 1-(2-chloroethyl)-4-methylbenzene has a significantly higher boiling point of 221 °C at 760 mmHg and a density of 1.031 g/cm³ . Nuclear-substituted chloroethyltoluenes are thus expected to be more volatile, a critical factor for separation processes.

Boiling point & density
Cross-study comparable
Nuclear isomer (target class) ~170 °C (inferred from analog)
Side-chain isomer 221 °C, density 1.031 g/cm³
Volatility difference ~50 °C; nuclear isomer more volatile
Supports distillation-based purification strategy; lower boiling point may ease separation.
Exact target compound data limited; class inference.
Purification Boiling Point Density

Commercial Purity and Batch-Level Analytical Verification

As a specialized fine chemical intermediate, 2-chloro-1-ethyl-4-methylbenzene is supplied by vendors such as Bidepharm with a standard purity of 95% and is accompanied by comprehensive batch-specific analytical reports including NMR, HPLC, and GC data . This contrasts with more common commodity-type isomers which may be offered at lower purity grades or without full spectral certification.

Batch analytical package
Supporting evidence
Purity 95% (GC/HPLC)
Documentation Batch-specific NMR, HPLC, GC reports
Comparator Commodity isomers often lack full spectral certification
Reduces in-house re-characterization; supports traceability for research and IP documentation.
Supplier-reported; request certificate for specific lot.
Quality Control Purity NMR

Optimal Procurement Scenarios for 2-Chloro-1-ethyl-4-methylbenzene Based on Quantitative Evidence


Synthetic Intermediates Where Aryl Chloride Stability is Mandatory

In multi-step organic syntheses—particularly those involving strongly nucleophilic or basic conditions after the chlorinated intermediate is installed—the superior C–Cl bond dissociation energy of 2-chloro-1-ethyl-4-methylbenzene (~400 kJ/mol) compared to a benzylic chloride (293 kJ/mol) ensures the chlorine substituent remains intact. This makes the compound suitable for constructing molecules where the aryl chloride is meant to persist as a functional handle for late-stage derivatization.

Precursor for Regioselective Electrophilic Aromatic Substitution

The defined 1,2,4-substitution pattern creates a unique electron density profile on the ring, enabling predictable regioselectivity in subsequent electrophilic substitutions such as nitration, sulfonation, or Friedel-Crafts acylation. This positional certainty, absent in isomeric mixtures, is crucial for patent-oriented process chemistry and pharmaceutical intermediate development.

Distillation-Dependent Purification Workflows

The projected boiling point of nuclear chloroethyltoluenes (~170-200 °C, based on the 2-chloro-4-ethyl-1-methylbenzene isomer ) is substantially lower than that of 1-(2-chloroethyl)-4-methylbenzene (221 °C) . This volatility advantage simplifies separation from high-boiling reaction components, lowering energy costs and reducing thermal degradation risk during purification.

Laboratory-Scale Research Requiring Fully Characterized Starting Materials

Reproducible research depends on well-characterized reagents. The availability of 2-chloro-1-ethyl-4-methylbenzene with batch-specific GC, HPLC, and NMR reports provides the documentation needed for journal submissions, patent filings, or internal quality systems, satisfying a level of traceability that generic isomers often lack.

Application
Selection Property
Validation Focus
Multi-step synthesis with persistent aryl chloride handle
Aryl C–Cl bond stability under nucleophilic/basic conditions
Confirm chloride retention after downstream reaction steps
Regioselective electrophilic substitution precursor
1,2,4-substitution pattern directing group effects
Predictability of substitution outcome (nitration, acylation)
Distillation-dependent purification workflows
Volatility profile vs. higher-boiling side-chain analogs
Separation efficiency and thermal exposure during fractionation
Research requiring fully characterized starting materials
Batch-specific analytical reports (NMR, HPLC, GC)
Identity confirmation and purity documentation for reproducibility
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